1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a useful research compound. Its molecular formula is C12H17ClN2O2S and its molecular weight is 288.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These targets play crucial roles in various biological processes, including inflammation and pain perception .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it interacts with its targets, leading to changes in cellular processes . The compound may inhibit or activate these targets, altering their normal function .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds .
Result of Action
Similar compounds have shown a range of effects, including anti-inflammatory and analgesic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its precise biological effects.
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-8-15(6-5-14-9)12-4-3-10(7-11(12)13)18(2,16)17/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSWEZGUJBUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202829 | |
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-68-2 | |
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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